UNC0379

Description

Properties

IUPAC Name |

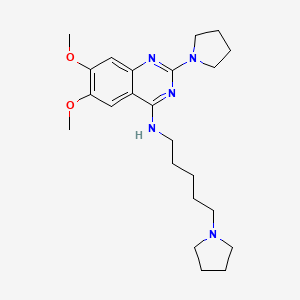

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXCGGWTIDNVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC0379: A Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8

An In-Depth Technical Guide to the Mechanism of Action of UNC0379

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the core mechanism of action of this compound, a pivotal chemical probe for the study of the N-lysine methyltransferase SETD8 (also known as KMT5A or PR-Set7). It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate its application in research and development.

Executive Summary

This compound is a first-in-class, selective, and cell-permeable small molecule inhibitor of SETD8.[1][2] SETD8 is the sole known enzyme responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1), a critical epigenetic mark involved in DNA damage response, cell cycle regulation, and transcriptional control.[2][3] this compound exerts its effects by competitively binding to the substrate pocket of SETD8, thereby preventing the methylation of both histone H4 and non-histone targets such as p53 and Proliferating Cell Nuclear Antigen (PCNA).[1][3][4] This inhibition triggers a cascade of cellular events, including the activation of the p53 tumor suppressor pathway, cell cycle arrest, and apoptosis, making this compound a valuable tool for cancer biology research and a potential starting point for therapeutic development.[4][5]

Core Mechanism of Action

The primary mechanism of action of this compound is its direct inhibition of the catalytic activity of the SETD8 methyltransferase.

2.1 Molecular Interaction: this compound functions as a substrate-competitive inhibitor .[3][6] Kinetic studies have demonstrated that the IC50 values of this compound increase linearly with rising concentrations of the histone H4 peptide substrate.[3] Conversely, its IC50 values remain constant in the presence of increasing concentrations of the cofactor S-adenosyl-l-methionine (SAM).[3] This confirms that this compound binds to the substrate-binding groove of SETD8, directly competing with histone H4 and other substrates, rather than the SAM-binding pocket.[1][3]

2.2 Downstream Epigenetic and Proteomic Consequences: By occupying the substrate-binding site, this compound blocks the transfer of a methyl group from SAM to the target lysine residues. The most well-characterized consequences are:

-

Inhibition of H4K20 Monomethylation (H4K20me1): Treatment of cells with this compound leads to a dose-dependent reduction in the global levels of H4K20me1.[1][7][8]

-

Inhibition of Non-Histone Substrate Methylation: SETD8 also methylates non-histone proteins. This compound inhibits the monomethylation of the tumor suppressor p53 at lysine 382 (p53K382me1) and of PCNA at lysine 248 (PCNAK248me1).[3][4][9] The inhibition of p53 methylation is a key event, as p53K382me1 is a repressive mark that suppresses p53's transcriptional activity.[3][4] Inhibition of PCNA methylation leads to its destabilization.[9]

Caption: Core mechanism of this compound as a substrate-competitive inhibitor of SETD8.

Quantitative Data: Inhibitory Potency and Selectivity

This compound has been characterized across multiple biochemical and cellular assays, demonstrating potent and selective inhibition of SETD8.

Table 1: In Vitro Biochemical Inhibition of SETD8 by this compound

| Assay Type | Parameter | Value | Reference(s) |

|---|---|---|---|

| Radioactive (3H-SAM) Assay | IC50 | 7.3 µM | [3][6][10][11] |

| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 µM | [11][12] |

| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | ~1.2 nM | [1] |

| Isothermal Titration Calorimetry (ITC) | KD | 18.3 µM |[10] |

Note: The significant difference in potency observed in the HTRF assay may be due to different recombinant enzyme constructs or assay conditions.

Table 2: Cellular Proliferation Inhibition (IC50) by this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range | Treatment Duration | Reference(s) |

|---|---|---|---|---|

| High-Grade Serous Ovarian Cancer | JHOS2, OVCAR3, etc. | 0.39 - 3.20 µM | 9 days | [10] |

| Endometrial Cancer | HEC50B, ISHIKAWA | 0.576 - 2.54 µM | 4 days | [8] |

| HeLa / A549 | HeLa, A549 | ~5.6 µM / ~6.2 µM | 72 hours |[1] |

Selectivity: this compound exhibits high selectivity for SETD8, showing no significant inhibition against a panel of at least 15 other histone methyltransferases at concentrations up to 10 µM.[1][2][3]

Cellular Signaling Pathways and Consequences

The inhibition of SETD8 by this compound initiates several downstream signaling events, with profound effects on cell fate.

4.1 Activation of the p53 Pathway: A primary consequence of this compound treatment in p53-proficient cells is the activation of the p53 tumor suppressor pathway.[4]

-

Inhibition: this compound inhibits SETD8.

-

Reduced Methylation: This prevents the monomethylation of p53 at lysine 382 (p53K382me1).[4]

-

p53 Activation: The removal of this repressive mark leads to the stabilization and activation of p53.[4]

-

Transcriptional Upregulation: Activated p53 upregulates its canonical target genes, such as CDKN1A (encoding p21), which promotes cell cycle arrest, and pro-apoptotic genes like BAX and PUMA.[4][5]

Caption: Activation of the p53 pathway via SETD8 inhibition by this compound.

4.2 Cellular Outcomes:

-

Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[8][10] In p53-proficient cells, this is often preceded by a G1/S phase arrest mediated by p21.[5] In p53-deficient cells, SETD8 inhibition can induce DNA damage, leading to a G2/M arrest mediated by Chk1 activation.[5]

-

Apoptosis: The compound induces programmed cell death, confirmed by increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) and a higher percentage of Annexin V-positive cells.[7][8][10]

-

Anti-Fibrotic Effects: In the context of fibrosis, this compound can induce the de-differentiation of myofibroblasts and prevent their formation, suggesting a role in tissue remodeling.[1][6]

-

Inhibition of Viral Replication: this compound has been shown to repress the replication of DNA viruses, such as Herpes Simplex Virus 1 (HSV-1). This is achieved by inhibiting SETD8-mediated methylation and stabilization of the viral replication-essential protein PCNA.[9]

Key Experimental Protocols

Reproducible and robust experimental design is crucial for studying enzyme inhibitors. Below are methodologies for key assays used to characterize this compound.

5.1 In Vitro SETD8 Inhibition Assay (Microfluidic Capillary Electrophoresis) This protocol describes a non-radioactive method to determine the IC50 of this compound against SETD8.

-

Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM. Perform a 3-fold serial dilution across a 10-point range (e.g., 3 mM to 0.15 µM).[6]

-

Assay Buffer: Prepare 1x assay buffer consisting of 20 mM Tris (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.[6]

-

Enzyme/Substrate Mix: Prepare a cocktail of 50 nM SETD8 enzyme and 2 µM of a suitable peptide substrate (e.g., TW21) in 1x assay buffer.[6]

-

Reaction Setup:

-

Transfer 2.5 µL of the diluted compound into a 384-well assay plate.

-

Add 20 µL of the enzyme/substrate cocktail to each well.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.[6]

-

-

Reaction Initiation: Add 2.5 µL of 150 µM SAM in 1x assay buffer to initiate the methylation reaction. For 100% inhibition controls, add 1x assay buffer without SAM.[6]

-

Reaction and Termination:

-

Analysis: After a 1-hour incubation with the protease, read the plate on a Caliper Life Sciences EZ Reader II. The separation of substrate and product peptides allows for the calculation of percent inhibition. IC50 values are determined by plotting percent inhibition against compound concentration and fitting to a four-parameter logistic curve.[6]

5.2 Cellular Proliferation Assay (e.g., CellTiter-Glo®) This protocol outlines a method to measure the effect of this compound on the viability of adherent cancer cells.

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 4,000-5,000 cells/well. Allow cells to adhere for 24 hours.[1]

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.[1][8]

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. Calculate IC50 values by plotting normalized viability against the logarithm of inhibitor concentration.

Caption: A generalized experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized and highly selective chemical probe for the methyltransferase SETD8. Its substrate-competitive mechanism of action, which leads to the inhibition of H4K20, p53, and PCNA methylation, provides a direct link between a specific epigenetic modification and profound cellular outcomes like cell cycle arrest and apoptosis. The detailed data and protocols presented herein serve as a comprehensive resource for researchers utilizing this compound to investigate the biological roles of SETD8 and to explore its inhibition as a therapeutic strategy in oncology and other disease areas.

References

- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]

- 9. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tribioscience.com [tribioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

The Cellular Target of UNC0379: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0379 is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its potential therapeutic applications. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in drug development and related scientific fields.

Primary Cellular Target: SETD8 (KMT5A)

The primary cellular target of this compound is SETD8 , also known as KMT5A (Lysine Methyltransferase 5A).[1][2][3][4][5] SETD8 is a histone methyltransferase responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1).[5][6][7][8][9] This epigenetic modification plays a crucial role in various cellular processes, including chromatin organization, DNA replication, and the DNA damage response.[5][7][9][10] Beyond its action on histones, SETD8 also methylates non-histone proteins such as p53 and the Proliferating Cell Nuclear Antigen (PCNA), thereby influencing their stability and function.[5][7][11][12]

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of SETD8.[1][7][10][11][13][14] This means that it directly competes with the histone H4 peptide for binding to the active site of the SETD8 enzyme.[1][7][11] Importantly, this compound is non-competitive with the cofactor S-adenosyl-L-methionine (SAM), which is the methyl group donor for the methylation reaction.[7][11][14] This specific mechanism of action contributes to its selectivity for SETD8 over other methyltransferases.[1][5][10][11][13][14]

Quantitative Data

The inhibitory activity and binding affinity of this compound for SETD8 have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against SETD8

| Assay Type | IC50 (μM) | Reference |

| Radioactive Methyl Transfer Assay | 7.3 ± 1.0 | [3][10][13][15] |

| Microfluidic Capillary Electrophoresis (MCE) Assay | 9.0 | [3][15] |

| HTRF-based Assay (recombinant SETD8) | ~0.0012 | [1] |

Table 2: Binding Affinity of this compound to SETD8

| Assay Type | KD (μM) | Reference |

| Isothermal Titration Calorimetry (ITC) | 18.3 ± 3.2 | [7][11] |

| Surface Plasmon Resonance (SPR) | 36.0 ± 2.3 | [7][11] |

Table 3: Cellular Activity of this compound

| Cell Line(s) | Assay Type | Endpoint | IC50 (μM) | Reference |

| High-Grade Serous Ovarian Cancer (HGSOC) cells | Cell Viability | Proliferation Inhibition | 0.39 - 3.20 | [2] |

| HeLa, A549 | MTT Assay | Cell Proliferation | ~5.6 (HeLa), ~6.2 (A549) | [1] |

| Multiple Myeloma Cell Lines (HMCLs) | Growth Inhibition | Cell Growth | 1.25 - 6.3 | [9] |

Signaling Pathways and Cellular Consequences

Inhibition of SETD8 by this compound triggers a cascade of downstream cellular events, primarily centered around cell cycle regulation and apoptosis. The specific outcome can be dependent on the p53 status of the cell.

Key Cellular Consequences:

-

Reduction of H4K20 Monomethylation: Treatment with this compound leads to a dose-dependent decrease in the levels of H4K20me1 in cells.[1][6]

-

Activation of p53: By inhibiting SETD8-mediated methylation and repression of p53, this compound can lead to the activation of the p53 tumor suppressor pathway.[3][8][9]

-

Induction of p21: In p53-proficient cells, the activation of p53 leads to the upregulation of its downstream target, p21, a cyclin-dependent kinase inhibitor.[9][16]

-

Cell Cycle Arrest: The cellular response to SETD8 inhibition often involves cell cycle arrest. In p53-proficient cells, this typically occurs at the G1/S checkpoint, while in p53-deficient cells, arrest is observed at the G2/M checkpoint.[16]

-

Induction of Apoptosis: Prolonged inhibition of SETD8 can lead to programmed cell death, or apoptosis.[9]

-

DNA Damage: Inhibition of SETD8 can result in the accumulation of DNA damage.[16]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction of this compound with its cellular target.

In Vitro Enzyme Inhibition Assays

A. Radioactive Methyl Transfer Assay

-

Reaction Setup: A reaction mixture is prepared containing recombinant SETD8 enzyme, a histone H4 peptide substrate, and varying concentrations of this compound in an appropriate assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).

-

Incubation: The reaction is allowed to proceed at a controlled temperature for a specific time.

-

Detection: The reaction is stopped, and the radiolabeled methylated peptide is captured and quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

B. Microfluidic Capillary Electrophoresis (MCE) Assay

-

Reaction Setup: Similar to the radioactive assay, a reaction is set up with SETD8, H4 peptide, and this compound.

-

Reaction Initiation: The reaction is started by adding non-radiolabeled SAM.

-

Termination and Digestion: The reaction is terminated, and a protease (e.g., Endo-LysC) is added to digest the peptide substrate.[14]

-

Detection: The reaction products are analyzed by microfluidic capillary electrophoresis, which separates the methylated and unmethylated peptide fragments based on their charge and size.[14]

-

Data Analysis: The ratio of methylated to unmethylated peptide is used to determine the percentage of inhibition and calculate the IC50 value.[14]

Biophysical Binding Assays

A. Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: A solution of purified SETD8 protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

-

Titration: Small aliquots of the this compound solution are injected into the SETD8 solution.

-

Heat Measurement: The heat change associated with the binding event after each injection is measured.

-

Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of this compound to SETD8. This curve is then fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.[7][11]

B. Surface Plasmon Resonance (SPR)

-

Immobilization: Purified SETD8 protein is immobilized on the surface of a sensor chip.

-

Binding and Dissociation: A solution of this compound at various concentrations is flowed over the sensor surface, allowing for association (binding). This is followed by a flow of buffer to measure dissociation.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is monitored in real-time.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[7][11]

Cellular Assays

A. Western Blotting for H4K20me1 Levels

-

Cell Treatment: Cells are treated with a range of this compound concentrations for a specified duration.

-

Lysate Preparation: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for H4K20me1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). A loading control antibody (e.g., total Histone H4 or actin) is used for normalization.

-

Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The intensity of the H4K20me1 band is quantified relative to the loading control.[1][6]

B. Cell Viability Assays (e.g., MTT, CellTiter-Glo)

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound.

-

Incubation: Cells are incubated for a defined period (e.g., 72-96 hours).

-

Reagent Addition:

-

MTT: MTT reagent is added, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized.

-

CellTiter-Glo: CellTiter-Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Detection: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[1]

C. Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.

-

Staining:

-

Cell Cycle: Cells are fixed and stained with a DNA-intercalating dye such as propidium (B1200493) iodide.

-

Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye (e.g., propidium iodide).

-

-

Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells is quantified using appropriate software.[6]

Conclusion

This compound is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. Its mechanism of action leads to the inhibition of H4K20 monomethylation and the modulation of non-histone protein function, ultimately resulting in cell cycle arrest and apoptosis in various cancer cell lines. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting SETD8.

References

- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound - Focus Biomolecules [mayflowerbio.com]

- 16. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

UNC0379: A Technical Guide to the Discovery and Development of a First-in-Class SETD8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and development of UNC0379, a pioneering selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). SETD8 is the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1) and also methylates non-histone substrates such as p53 and PCNA, implicating it in diverse cellular processes including DNA damage response, cell cycle regulation, and carcinogenesis.[1][2] this compound has emerged as a critical chemical probe to elucidate the biological functions of SETD8 and as a potential therapeutic agent in various diseases, including cancer.[3][4] This guide details the discovery, mechanism of action, biochemical and cellular activity, and key signaling pathways affected by this compound, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing complex biological and experimental workflows.

Discovery and Development Workflow

This compound was identified through a systematic screening of a quinazoline-based chemical library originally designed to target other epigenetic proteins.[5][6] This discovery highlights a successful scaffold-hopping and target cross-screening strategy in drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, binding affinity, and cellular activity.

Table 1: Biochemical Activity and Binding Affinity of this compound against SETD8

| Assay Type | Parameter | Value | Reference |

| Radioactive Methyltransferase Assay | IC50 | 7.3 ± 1.0 µM | [1] |

| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 µM | [1] |

| Isothermal Titration Calorimetry (ITC) | K D | 18.3 ± 3.2 µM | [1][5] |

| Surface Plasmon Resonance (SPR) | K D | 36.0 ± 2.3 µM | [1][5] |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| HGSOC cell lines (average) | High-Grade Serous Ovarian Cancer | IC50 | 0.39 - 3.20 | [7] |

| Endometrial cancer cell lines | Endometrial Cancer | IC50 | 0.576 - 2.54 | [3] |

| HEC50B | Endometrial Cancer | IC50 | 0.576 | [8] |

| ISHIKAWA | Endometrial Cancer | IC50 | 2.54 | [8] |

Mechanism of Action

This compound is a substrate-competitive inhibitor of SETD8.[1] It binds to the histone H4 peptide substrate binding pocket, thereby preventing the enzyme from methylating its substrate.[5] Mechanism of action studies have shown that the IC50 of this compound increases linearly with increasing concentrations of the H4 peptide substrate, while it remains constant with increasing concentrations of the cofactor S-adenosyl-l-methionine (SAM), confirming its substrate-competitive and SAM-noncompetitive nature.[1]

Key Signaling Pathways Modulated by this compound

This compound, by inhibiting SETD8, modulates key signaling pathways involved in cancer progression, primarily through its effects on the tumor suppressor p53 and the DNA replication processivity factor PCNA.

Regulation of the p53 Pathway

SETD8 can monomethylate p53 at lysine 382 (p53K382me1), which leads to the suppression of p53's transcriptional activity.[2] By inhibiting SETD8, this compound prevents this methylation, leading to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis.[9]

References

- 1. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]

- 4. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of SETD8: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biological Functions of SETD8 H4K20 Methyltransferase for Researchers, Scientists, and Drug Development Professionals.

Abstract

SETD8, also known as PR-SET7 or KMT5A, is a crucial epigenetic regulator and the sole enzyme responsible for monomethylating histone H4 at lysine (B10760008) 20 (H4K20me1) in mammals. This singular activity places SETD8 at the crossroads of numerous fundamental cellular processes, including cell cycle progression, DNA replication and repair, chromatin compaction, and transcriptional regulation. Beyond its canonical role on histones, SETD8 also targets non-histone substrates such as p53 and PCNA, further expanding its regulatory influence. Dysregulation of SETD8 has been implicated in a variety of human diseases, most notably cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the core biological functions of SETD8, detailed experimental protocols for its study, a compilation of relevant quantitative data, and visualizations of key signaling pathways.

Core Biological Functions of SETD8

SETD8's primary and most well-characterized function is the catalysis of monomethylation on histone H4 lysine 20 (H4K20me1). This modification serves as a crucial signaling hub, influencing a wide array of nuclear processes.

Cell Cycle Regulation

SETD8 and its product, H4K20me1, are tightly regulated throughout the cell cycle. SETD8 protein levels are highest during the G2/M phase and early G1, while they are nearly absent in the S phase due to proteasomal degradation mediated by CRL4(Cdt2) and SCF(β-TRCP) E3 ubiquitin ligases[1][2]. This cell cycle-dependent fluctuation is critical for proper DNA replication.

-

G1/S Transition: The degradation of SETD8 at the G1/S transition is a prerequisite for the initiation of DNA synthesis[1][2]. Persistent SETD8 expression during S phase leads to replication stress and DNA damage.

-

DNA Replication: SETD8 interacts with Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication machinery[3][4][5][6][7]. This interaction is thought to couple H4K20 monomethylation to the process of DNA replication[4]. SETD8-mediated methylation of PCNA itself stabilizes the protein and enhances its interaction with Flap endonuclease 1 (FEN1), promoting Okazaki fragment maturation[3][8].

-

Mitosis: During mitosis, SETD8 associates with mitotic chromosomes, ensuring the faithful propagation of the H4K20me1 mark to daughter cells. This epigenetic mark is important for proper chromatin condensation[2].

DNA Damage Response (DDR)

H4K20 methylation is a critical component of the DNA damage response, particularly in the repair of double-strand breaks (DSBs).

-

53BP1 Recruitment: H4K20me1, and the subsequent di-methylation (H4K20me2) by SUV4-20H1/2, creates a binding platform for the Tudor domain of the tumor suppressor protein p53-binding protein 1 (53BP1)[2]. The recruitment of 53BP1 to DSB sites is a key step in promoting non-homologous end joining (NHEJ), a major DNA repair pathway.

-

Checkpoint Activation: By facilitating the recruitment of 53BP1 and other repair factors, SETD8-mediated H4K20 methylation is integral to the activation of DNA damage checkpoints, which halt cell cycle progression to allow time for repair.

Transcriptional Regulation

The role of H4K20me1 in transcription is complex, with reports suggesting both activating and repressive functions depending on the genomic context.

-

Transcriptional Repression: H4K20me1 can recruit the polycomb-like protein L3MBTL1, which promotes chromatin compaction and transcriptional silencing[2].

-

Transcriptional Activation: In other contexts, H4K20me1 is found on actively transcribed genes. For instance, SETD8 is involved in Wnt/β-catenin signaling, where it is recruited to target gene promoters to facilitate their activation[9].

Non-Histone Substrate Methylation

SETD8's functional repertoire extends beyond histones to include other critical cellular proteins.

-

p53: SETD8 monomethylates the tumor suppressor p53 at lysine 382 (K382)[1][10]. This methylation event represses p53-mediated transcriptional activation of a subset of its target genes, thereby attenuating its pro-apoptotic and cell-cycle arrest functions[1][10][11].

-

PCNA: As mentioned earlier, SETD8 methylates PCNA at lysine 248, which stabilizes PCNA and promotes its function in DNA replication and repair[3][5][6][8].

-

Numb: SETD8 can also methylate the cell fate determinant protein Numb. This modification can impact the p53 pathway, as Numb is known to interact with and stabilize p53[12].

Quantitative Data

The following tables summarize key quantitative data related to SETD8's enzymatic activity, inhibitor potency, and binding affinities.

Table 1: Inhibitor Potency against SETD8

| Inhibitor | Type | IC50 (µM) | Assay Conditions | Reference |

| UNC0379 | Substrate-competitive | 7.3 ± 1.0 | Radioactive methyl transfer assay | [13][14] |

| C23 | SETD8 Inhibitor | ~5-15 | High Throughput Microscopy (HTM) for 53BP1 foci | [15][16] |

| H acid | Dye-like compound | 3.8 | Nucleosomal KMT assay | [13] |

| Thymolphthalein | Dye-like compound | 9.0 | Nucleosomal KMT assay | [13] |

Table 2: Binding Affinity and Inhibition Constants

| Ligand | Interaction Partner | Kd (µM) | Ki (nM) | Method | Reference |

| This compound | SETD8 | 18.3 ± 3.2 | - | Isothermal Titration Calorimetry (ITC) | [14][17] |

| This compound | SETD8 | 36.0 ± 2.3 | - | Surface Plasmon Resonance (SPR) | [14][17] |

| Norleucine-substituted H4 peptide | SETD8 | - | ~50 | Substrate competition assay | [18][19] |

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and experimental workflows involving SETD8 are provided below using the DOT language for Graphviz.

Caption: SETD8 levels are tightly regulated throughout the cell cycle.

Caption: SETD8's role in the DNA damage response pathway.

Caption: SETD8-mediated regulation of the p53 tumor suppressor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SETD8 function.

In Vitro SETD8 Histone Methyltransferase (HMT) Assay (Radioactive Filter Binding)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by SETD8.

Materials:

-

Recombinant human SETD8 enzyme

-

Histone H4 peptide (e.g., residues 1-24) or full-length histone H4

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Whatman P-81 phosphocellulose filter paper

-

Wash buffer (e.g., 50 mM NaHCO₃, pH 9.0)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

HMT assay buffer

-

Recombinant SETD8 (e.g., 50-100 nM)

-

Histone H4 substrate (e.g., 1-5 µM)

-

[³H]-SAM (e.g., 1 µCi)

-

For inhibitor studies, pre-incubate SETD8 with the inhibitor for a defined period before adding the substrate and [³H]-SAM.

-

-

Initiate Reaction: Start the reaction by adding the [³H]-SAM and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture (e.g., 10-15 µL) onto a labeled P-81 filter paper square.

-

Washing: Immediately place the filter papers in a beaker with wash buffer and wash for 5-10 minutes with gentle agitation. Repeat the wash step 2-3 times to remove unincorporated [³H]-SAM.

-

Drying and Counting: Air dry the filter papers completely. Place each filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The counts per minute (CPM) are proportional to the amount of methylated substrate. Compare the CPM of your experimental samples to negative controls (no enzyme) and positive controls.

Chromatin Immunoprecipitation (ChIP) for H4K20me1

ChIP-seq allows for the genome-wide mapping of H4K20me1.

Materials:

-

Mammalian cells of interest

-

Formaldehyde (B43269) (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Chromatin shearing apparatus (e.g., sonicator)

-

Anti-H4K20me1 antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-H4K20me1 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use peak calling algorithms to identify regions enriched for H4K20me1.

siRNA-mediated Knockdown of SETD8 and Western Blot Analysis

This protocol describes how to deplete SETD8 using small interfering RNA (siRNA) and verify the knockdown by Western blotting.

Materials:

-

Mammalian cell line

-

siRNA targeting SETD8 and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Complete cell culture medium

-

RIPA buffer or other cell lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-SETD8, anti-H4K20me1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in a culture plate to be 30-50% confluent at the time of transfection.

-

siRNA Transfection:

-

Dilute the siRNA in serum-free medium.

-

Dilute the transfection reagent in serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent and incubate for 20 minutes to form complexes.

-

Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.

-

Add complete medium and continue to incubate for 48-72 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the efficiency of SETD8 knockdown and the corresponding change in H4K20me1 levels.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to assess the distribution of cells in different phases of the cell cycle following SETD8 depletion.

Materials:

-

Cells treated with control or SETD8 siRNA

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and resuspend in a single-cell suspension.

-

Fixation: While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[1][3][18][20][21].

Conclusion

SETD8 is a multifaceted enzyme with a critical role in maintaining genomic stability and regulating gene expression. Its position as the sole H4K20 monomethyltransferase underscores its importance in a multitude of cellular pathways. The dysregulation of SETD8 in diseases like cancer highlights its potential as a valuable therapeutic target. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of SETD8 biology and explore its therapeutic potential. Further research into the precise regulatory mechanisms of SETD8 and the functional consequences of its diverse methylation targets will undoubtedly yield new insights into fundamental cellular processes and open new avenues for therapeutic intervention.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Histone lysine methyltransferase SETD8 promotes carcinogenesis by deregulating PCNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Interaction between SET8 and Proliferating Cell Nuclear Antigen Couples H4-K20 Methylation with DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. nacalai.com [nacalai.com]

- 10. Modulation of p53 function by SET8-mediated methylation at lysine 382 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. origene.com [origene.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. SETD8 - PCNA Interaction Summary | BioGRID [thebiogrid.org]

- 16. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. Turning a Substrate Peptide into a Potent Inhibitor for the Histone Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vet.cornell.edu [vet.cornell.edu]

- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

UNC0379 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0379 is a potent and selective small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A), a key enzyme in epigenetic regulation. SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a modification implicated in a variety of cellular processes including DNA damage response, cell cycle progression, and gene expression.[1][2][3] Furthermore, SETD8 targets non-histone proteins such as p53 and PCNA, expanding its role in cellular homeostasis and disease.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its impact on key signaling pathways.

Introduction to this compound

This compound emerged from a cross-screening of a quinazoline-based inhibitor library and was identified as the first substrate-competitive inhibitor of SETD8.[1] Unlike cofactor-competitive inhibitors, this compound acts by competing with the histone H4 peptide substrate for binding to the enzyme's active site.[1][2][5] This mode of action provides a valuable tool for probing the substrate-binding domain of SETD8 and for developing novel therapeutics targeting epigenetic pathways. This compound has demonstrated selectivity for SETD8 over a panel of other methyltransferases, making it a precise chemical probe for studying SETD8 function.[1][6][7]

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of SETD8.[1][5][8] Mechanism of action studies have shown that the IC50 value of this compound increases linearly with increasing concentrations of the H4 peptide substrate, while it remains constant with increasing concentrations of the cofactor S-adenosyl-l-methionine (SAM).[2] This confirms that this compound directly competes with the peptide substrate for binding to SETD8 and does not interfere with SAM binding.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity against SETD8 and its effects in various cell lines.

Table 1: Biochemical and Biophysical Data for this compound

| Parameter | Value | Assay | Reference |

| IC50 | 7.3 µM | Radioactive Methyltransferase Assay | [5][6][7][8] |

| IC50 | 9.0 µM | Microfluidic Capillary Electrophoresis (MCE) Assay | [6][7] |

| IC50 | 7.9 µM | Not Specified | [9] |

| Kd | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [8] |

| Kd | 36.0 µM | Surface Plasmon Resonance (SPR) | [1] |

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| JHOS3 | High-Grade Serous Ovarian Cancer | ~1 µM | [10] |

| OVCAR3 | High-Grade Serous Ovarian Cancer | ~3 µM | [10] |

| TYK-nu | High-Grade Serous Ovarian Cancer | ~2 µM | [10] |

| HEC50B | Endometrial Cancer | 576 nM | [11] |

| HEC1B | Endometrial Cancer | 2540 nM | [11] |

| NGP | Neuroblastoma | Not Specified | [6][7] |

| SY5Y | Neuroblastoma | Not Specified | [6] |

| XG7 | Multiple Myeloma | 1.25 - 6.3 µM | [12] |

Key Signaling Pathways Affected by this compound

This compound-mediated inhibition of SETD8 impacts several critical signaling pathways, primarily through its effects on H4K20me1 and the methylation of non-histone targets like p53 and PCNA.

p53 Signaling Pathway

SETD8 can monomethylate p53 at lysine 382 (p53K382me1), which is associated with the suppression of p53's transcriptional activity and the promotion of tumor growth.[4] By inhibiting SETD8, this compound prevents this methylation, leading to the activation of the p53 pathway.[4] This activation can result in cell cycle arrest and apoptosis in cancer cells.[4][13]

Caption: this compound inhibits SETD8, leading to p53 activation.

PCNA Regulation Pathway

Proliferating cell nuclear antigen (PCNA) is a crucial factor in DNA replication and repair. SETD8-mediated monomethylation of PCNA is believed to stabilize the protein.[2][14] Inhibition of SETD8 by this compound can lead to decreased PCNA levels, thereby impairing DNA replication and repair processes in cancer cells.

Caption: this compound disrupts PCNA stability and DNA replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

SETD8 Radioactive Methyltransferase Assay

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate.

Materials:

-

Recombinant human SETD8 enzyme

-

Histone H4 (1-21) peptide substrate

-

³H-SAM

-

This compound

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

Scintillation cocktail

-

Filter paper

Procedure:

-

Prepare a reaction mixture containing SETD8 enzyme and H4 peptide in the assay buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto filter paper and washing with a suitable buffer to remove unincorporated ³H-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of this compound to SETD8.

Materials:

-

Purified SETD8 protein

-

This compound

-

ITC Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl

-

ITC instrument

Procedure:

-

Dialyze both SETD8 and this compound against the same ITC buffer to minimize heats of dilution.

-

Load the SETD8 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the SETD8 solution while monitoring the heat changes.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 72 or 96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for H4K20me1

This technique is used to detect the levels of monomethylated H4K20 in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H4K20me1 and anti-total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-H4K20me1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H4 antibody to ensure equal loading.

Experimental Workflows

The following diagrams illustrate the typical workflows for characterizing a SETD8 inhibitor like this compound.

Caption: Workflow for the biochemical characterization of this compound.

Caption: Workflow for the cellular characterization of this compound.

Conclusion

This compound is a valuable and selective chemical tool for investigating the biological roles of SETD8. Its substrate-competitive mechanism of action and demonstrated cellular activity make it a cornerstone for studies on epigenetic regulation mediated by H4K20 monomethylation. The detailed protocols and pathway analyses provided in this guide are intended to facilitate further research into the therapeutic potential of targeting SETD8 in various diseases, including cancer. As our understanding of the epigenetic landscape continues to expand, the precise modulation of enzymes like SETD8 with inhibitors such as this compound will be instrumental in developing next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]

- 8. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 13. openworks.mdanderson.org [openworks.mdanderson.org]

- 14. researchgate.net [researchgate.net]

Downstream Effects of SETD8 Inhibition by UNC0379: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in DNA replication, DNA damage repair, and cell cycle progression. Beyond its histone substrate, SETD8 also methylates non-histone proteins, including the tumor suppressor p53 and the Proliferating Cell Nuclear Antigen (PCNA). Inhibition of SETD8 by this compound disrupts these essential cellular processes, leading to a cascade of downstream effects that are of significant interest in oncology and other therapeutic areas. This technical guide provides an in-depth overview of the molecular consequences of SETD8 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Introduction to SETD8 and this compound

SETD8 is a crucial epigenetic regulator whose activity is linked to various cancers, including neuroblastoma, glioblastoma, multiple myeloma, and endometrial cancer.[1][2][3][4] Its overexpression often correlates with poor prognosis.[3] SETD8's enzymatic activity is not limited to histones; it also targets key non-histone proteins involved in cell cycle control and tumor suppression.[5][6]

This compound is a potent and selective inhibitor of SETD8 with an IC50 of approximately 7.3 µM in cell-free assays.[7][8][9] It acts as a substrate-competitive inhibitor, binding to the peptide substrate binding site of SETD8, and is non-competitive with the cofactor S-adenosyl-L-methionine (SAM).[5][10] This specificity makes this compound a valuable tool for elucidating the biological functions of SETD8 and a potential therapeutic agent.

Quantitative Data on this compound Activity

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, highlighting its inhibitory concentrations and cellular effects.

| Cell Line Type | Cell Line(s) | IC50 (µM) | Observed Effects | Reference(s) |

| Neuroblastoma | SY5Y, NGP | Not specified | Activation of p53, decreased tumor growth | [11] |

| High-Grade Serous Ovarian Cancer (HGSOC) | OVCAR3, JHOS3 | 0.39 - 3.20 | Inhibition of proliferation, cell cycle arrest in sub-G1 phase | [8] |

| Endometrial Cancer | HEC50B, ISHIKAWA | 0.576 - 2.540 | Decreased H4K20me1, increased cleaved PARP, cell cycle arrest in sub-G1 phase | [12] |

| Glioblastoma | U87MG, LN-18, U251, SW1088 | Not specified | DNA damage, p21 accumulation (p53-proficient), G2/M arrest (p53-deficient) | [1] |

| Multiple Myeloma | XG7, XG25 | 1.25 - 6.3 | Cell cycle defects, apoptosis, synergistic effects with melphalan | [3] |

| Cervical Cancer | SiHa, CaSki | Not specified | Increased cisplatin (B142131) sensitivity, impaired DNA repair | [13] |

Core Downstream Effects of SETD8 Inhibition

Impact on Histone H4K20 Monomethylation and DNA Damage Response

The primary and most direct downstream effect of this compound is the inhibition of H4K20 monomethylation.[12] This histone mark is crucial for the recruitment of DNA damage response proteins, such as 53BP1, to sites of double-strand breaks (DSBs).[6][14] By preventing H4K20me1 formation, this compound impairs the DNA damage repair process, leading to the accumulation of DNA damage, as evidenced by increased levels of phosphorylated γ-H2AX.[1][13] This impairment of DNA repair can sensitize cancer cells to DNA-damaging agents like cisplatin.[13]

Activation of the p53 Tumor Suppressor Pathway

SETD8 directly monomethylates p53 at lysine 382 (p53K382me1), a modification that suppresses its transcriptional activity.[5][15] Inhibition of SETD8 by this compound prevents this methylation, leading to the activation of the canonical p53 pathway.[15][16] This results in the upregulation of p53 target genes, such as p21 (CDKN1A), which in turn induces cell cycle arrest, typically at the G1/S checkpoint in p53-proficient cells.[1][12]

Induction of Apoptosis and Cell Cycle Arrest

The accumulation of DNA damage and the activation of the p53 pathway converge to induce apoptosis and cell cycle arrest in cancer cells treated with this compound.[1][3][12] Increased levels of cleaved PARP and a higher proportion of cells in the sub-G1 phase of the cell cycle are common observations.[8][12] In p53-deficient cells, SETD8 inhibition can still induce cell cycle arrest, often at the G2/M checkpoint, through mechanisms involving Chk1 activation.[1] Furthermore, in some contexts, this compound can induce apoptosis and ferroptosis.[17]

Destabilization of PCNA and Replicative Stress

SETD8 also monomethylates Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair.[5][18] This methylation stabilizes PCNA.[5] Inhibition of SETD8 by this compound leads to PCNA destabilization, which can cause replicative stress and contribute to the cytotoxic effects of the inhibitor, particularly in p53-deficient cells.[3][18]

Signaling Pathways and Experimental Workflows

Visualizing the Downstream Effects of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Caption: Signaling pathways affected by SETD8 inhibition with this compound.

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SETD8, H4K20me1, p53, p21, cleaved PARP, γ-H2AX, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours, then harvest by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), using analysis software (e.g., FlowJo).[12]

Clonogenic Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treatment: Treat the cells with this compound at various concentrations. The medium containing the inhibitor should be replaced every 3 days.[12]

-

Incubation: Incubate the plates for 9-14 days until visible colonies form.[12]

-

Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

Conclusion and Future Directions

This compound-mediated inhibition of SETD8 presents a compelling strategy for targeting cancers that are dependent on this epigenetic regulator. The downstream consequences of this inhibition are multifaceted, encompassing the disruption of DNA damage repair, activation of the p53 pathway, induction of apoptosis and cell cycle arrest, and the generation of replicative stress. The synergistic potential of this compound with conventional chemotherapies and other targeted agents, such as Wee1 inhibitors, further highlights its therapeutic promise.[1][3] Future research should focus on elucidating the full spectrum of SETD8's non-histone substrates, understanding the mechanisms of resistance to SETD8 inhibition, and advancing the development of more potent and specific SETD8 inhibitors for clinical applications.

References

- 1. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tribioscience.com [tribioscience.com]

- 12. mdpi.com [mdpi.com]

- 13. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SET8 Inhibition Potentiates Radiotherapy by Suppressing DNA Damage Repair in Carcinomas [besjournal.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SETD8 inhibits apoptosis and ferroptosis of Ewing’s sarcoma through YBX1/RAC3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

UNC0379 and its Impact on Histone H4K20 Monomethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UNC0379, a selective inhibitor of the histone methyltransferase SETD8, and its effect on the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1). This document details the mechanism of action, quantitative data, experimental protocols, and cellular pathways affected by this small molecule inhibitor.

Core Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of SETD8 (also known as KMT5A), the sole enzyme responsible for monomethylating histone H4 at lysine 20.[1][2] Mechanistic studies have revealed that this compound acts as a substrate-competitive inhibitor, directly competing with the histone H4 peptide for binding to the SETD8 active site.[1][3][4] It is, however, noncompetitive with the cofactor S-adenosyl-l-methionine (SAM).[1][3][4] This targeted inhibition leads to a global reduction in cellular H4K20me1 levels, which in turn impacts various critical cellular processes.

Caption: Mechanism of this compound inhibition of SETD8-mediated H4K20 monomethylation.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against SETD8

| Assay Type | Parameter | Value (µM) | Reference |

| Radioactive Methyl Transfer Assay | IC50 | 7.3 ± 1.0 | [1][2] |

| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 | [1][2] |

| Isothermal Titration Calorimetry (ITC) | K D | 18.3 ± 3.2 | [1][2][5] |

| Surface Plasmon Resonance (SPR) | K D | 36.0 ± 2.3 | [1][2] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| HEC50B | Endometrial Cancer | IC50 | 0.576 | [6] |

| ISHIKAWA | Endometrial Cancer | IC50 | 2.54 | [6] |

| High-Grade Serous Ovarian Cancer (HGSOC) cells | Ovarian Cancer | IC50 | 0.39 - 3.20 | [5][7] |

| XG7 & XG25 | Multiple Myeloma | IC50 | 1.25 - 6.3 | [8] |

| SiHa | Cervical Cancer | IC50 (with Cisplatin) | 8.73 ± 0.49 | [9] |

| CaSki | Cervical Cancer | IC50 (with Cisplatin) | 9.97 ± 0.58 | [9] |

Signaling Pathways and Cellular Consequences

Inhibition of SETD8 by this compound and the subsequent decrease in H4K20me1 levels trigger significant downstream cellular events, primarily impacting cell cycle regulation, DNA damage response, and apoptosis.

A key consequence of SETD8 inhibition is the activation of the p53 signaling pathway.[10] SETD8 is known to methylate p53 at lysine 382, which represses its transcriptional activity.[2][10] By inhibiting SETD8, this compound prevents this methylation, leading to p53 activation and the transcription of its target genes, such as p21, which promotes cell cycle arrest.[8][11]

Furthermore, H4K20 methylation is crucial for the DNA damage response (DDR).[2][4] Specifically, H4K20me1 is a prerequisite for the recruitment of 53BP1 to sites of DNA double-strand breaks, a critical step in DNA repair.[4][9] Treatment with this compound impairs the formation of 53BP1 foci, thereby sensitizing cancer cells to DNA damaging agents like cisplatin (B142131).[9]

Caption: Downstream signaling effects of SETD8 inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and its effects.

In Vitro SETD8 Inhibition Assay (Radioactive Filter Paper)

This assay measures the transfer of a tritiated methyl group from ³H-SAM to a histone H4 peptide substrate.

Workflow Diagram:

Caption: Experimental workflow for a radioactive SETD8 inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20.

-

Prepare serial dilutions of this compound in 100% DMSO, then dilute 10-fold in Assay Buffer.

-

Prepare a solution of SETD8 enzyme and H4K20 peptide substrate in Assay Buffer.

-

Prepare a solution of S-adenosyl-L-[³H-methyl]-methionine (³H-SAM) in Assay Buffer.

-

-

Reaction Setup:

-

In a 384-well plate, add 2.5 µL of diluted this compound or DMSO (vehicle control).

-

Add 20 µL of the SETD8/peptide mix. Typical concentrations are 50 nM SETD8 and 2 µM peptide.[3]

-

Incubate for 10 minutes at room temperature.

-

-

Reaction Initiation and Termination:

-

Washing and Detection:

-

Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

-

Cellular H4K20me1 Quantification by Western Blot

This protocol details the detection of changes in global H4K20me1 levels in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Wash cells with ice-cold 1x PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[12]

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.[12]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Mix protein lysates with 2x SDS loading buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or 3% BSA in 1x TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody specific for H4K20me1 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., total Histone H4, β-actin, or GAPDH) under the same conditions.

-

Wash the membrane three times with 1x TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane three times with 1x TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the H4K20me1 signal to the loading control.

-

Cell Viability Assay (MTT/CellTiter-Glo)

This assay determines the effect of this compound on cell proliferation and viability.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere for 24 hours.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Treat the cells with the this compound dilutions or vehicle control (DMSO).

-

-

Incubation:

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

-

For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-